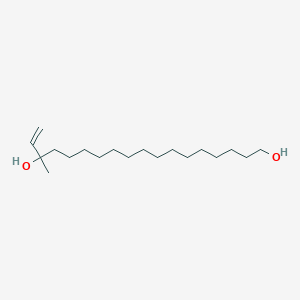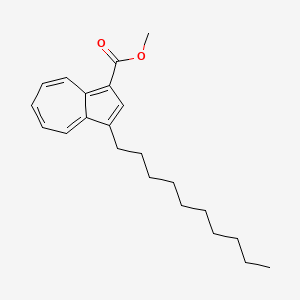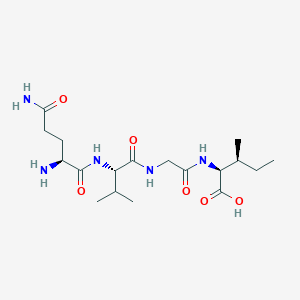
1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- is a boron-containing heterocyclic compound It is characterized by the presence of a dioxaborinane ring, which is a six-membered ring containing both oxygen and boron atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- typically involves the following steps:
Formation of the Dioxaborinane Ring: This can be achieved by reacting a boronic acid derivative with a diol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron atom.
Introduction of the Naphthalene Moiety: The naphthalene ring, substituted with a fluorine atom, can be introduced through a coupling reaction. This often involves the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Final Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- can undergo various types of chemical reactions, including:
Oxidation: The boron atom in the dioxaborinane ring can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can be used to modify the naphthalene moiety or the dioxaborinane ring.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Reduced forms of the naphthalene or dioxaborinane ring.
Substitution: Substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Industry: Used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- depends on its application:
In Chemistry: Acts as a versatile intermediate in various organic reactions.
In Biology and Medicine: The compound can interact with biological molecules through its boron and fluorine atoms, potentially targeting specific proteins or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
1,3,2-Dioxaborinane, 2-(2-naphthalenyl)-5,5-dimethyl-: Lacks the fluorine atom, which may affect its reactivity and applications.
1,3,2-Dioxaborinane, 2-(1-fluoro-2-phenyl)-5,5-dimethyl-: Contains a phenyl group instead of a naphthalene moiety, leading to different chemical properties.
Uniqueness
1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- is unique due to the presence of both a fluorine-substituted naphthalene ring and a dioxaborinane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
918630-47-4 |
|---|---|
Fórmula molecular |
C15H16BFO2 |
Peso molecular |
258.10 g/mol |
Nombre IUPAC |
2-(1-fluoronaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C15H16BFO2/c1-15(2)9-18-16(19-10-15)13-8-7-11-5-3-4-6-12(11)14(13)17/h3-8H,9-10H2,1-2H3 |
Clave InChI |
BMOBQLNPHZASDI-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C2=C(C3=CC=CC=C3C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({2-[(1S,4R)-4-Methylcyclohex-2-en-1-yl]propan-2-yl}oxy)phenol](/img/structure/B12625266.png)
![4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12625282.png)
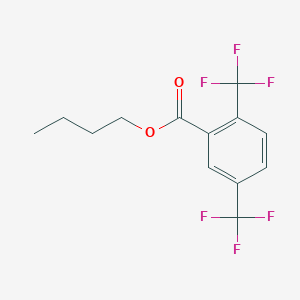
![4-[1-Amino-2-(4-cyanobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12625303.png)
![5-Chloro-2-[(3-chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12625306.png)
![1,4-Dioxaspiro[5.5]undecan-3-one](/img/structure/B12625309.png)
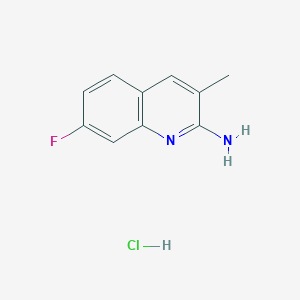
![2-Amino-5-{[(3-bromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12625314.png)

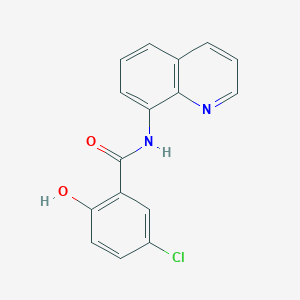
![4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid](/img/structure/B12625336.png)
